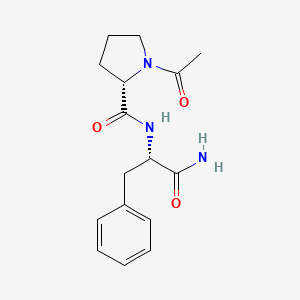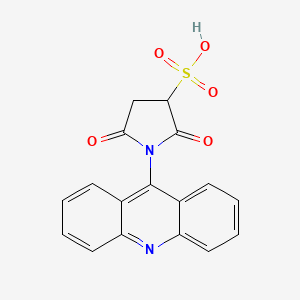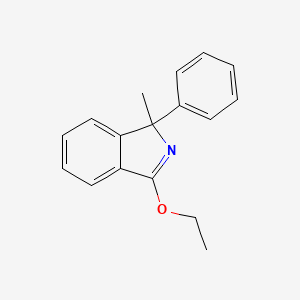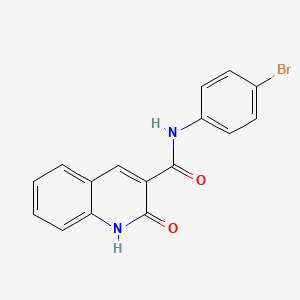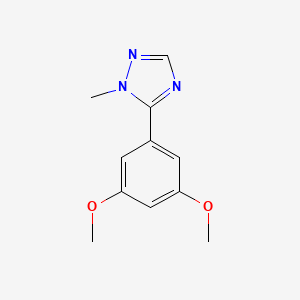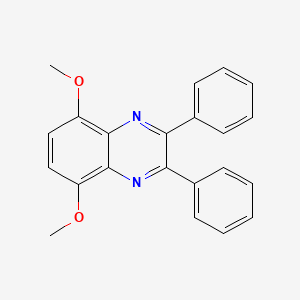
5,8-Dimethoxy-2,3-diphenylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-2,3-diphenylquinoxaline: is a chemical compound with the molecular formula C22H18N2O2 and a molecular weight of 342.39 g/mol It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as phosphate-based fertilizers (e.g., mono-ammonium phosphate, di-ammonium phosphate) has been explored to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dimethoxy-2,3-diphenylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The methoxy groups on the quinoxaline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are commonly employed.
Substitution: Nucleophiles such as or can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with carbonyl or carboxyl groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors , modulating their activity and leading to biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound of 5,8-Dimethoxy-2,3-diphenylquinoxaline, known for its diverse biological activities.
2,3-Diphenylquinoxaline: Similar in structure but lacks the methoxy groups, leading to different chemical properties and reactivity.
5,8-Dihydroxy-2,3-diphenylquinoxaline: A derivative with hydroxyl groups instead of methoxy groups, which can affect its solubility and biological activity.
Uniqueness: this compound is unique due to the presence of methoxy groups at the 5 and 8 positions of the quinoxaline ring. These groups can influence the compound’s chemical reactivity , solubility , and biological activity , making it distinct from other quinoxaline derivatives .
Propiedades
Número CAS |
19506-24-2 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
5,8-dimethoxy-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-13-14-18(26-2)22-21(17)23-19(15-9-5-3-6-10-15)20(24-22)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
KHRDXHXUZUXIMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)OC)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


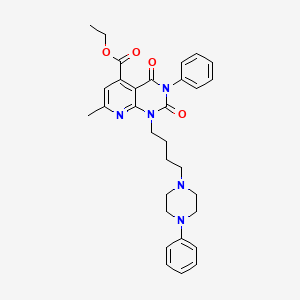
![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
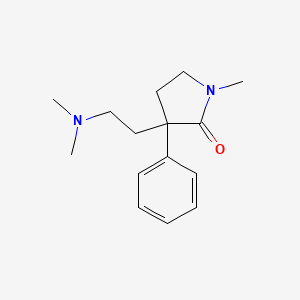
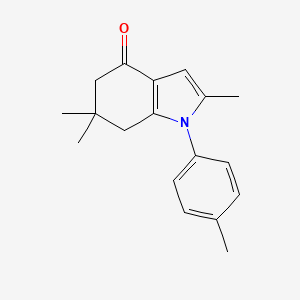
![3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12916877.png)
![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)
